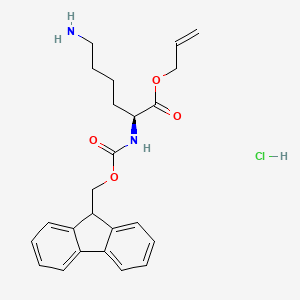

Fmoc-Lys-OAll.HCl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856388 | |

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815619-80-8 | |

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Fmoc-Lys(OAll)-OH·HCl in Advanced Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride (Fmoc-Lys(OAll)-OH·HCl) is a specialized amino acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique configuration, featuring two distinct and orthogonally removable protecting groups, enables the precise chemical manipulation of the lysine side chain. This capability is fundamental for the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptides conjugated to other molecules, which are of growing interest in drug discovery and materials science.

The core of its utility lies in the orthogonal protection strategy. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard in many SPPS protocols. The ε-amino group of the lysine side chain, however, is protected by the allyloxycarbonyl (Alloc or OAll) group. This group is stable under the basic conditions used to remove the Fmoc group (typically piperidine) and the acidic conditions for final peptide cleavage from the resin (typically trifluoroacetic acid - TFA). The Alloc group can be selectively removed under mild, specific conditions using a palladium(0) catalyst, thereby exposing the lysine side chain for further modification while the peptide remains anchored to the solid support.

Core Applications in Peptide Synthesis

The primary applications of Fmoc-Lys(OAll)-OH·HCl stem from the ability to selectively deprotect the lysine side chain on-resin. This opens up several advanced synthetic possibilities:

-

On-Resin Peptide Cyclization: The exposed amine on the lysine side chain can be reacted with a deprotected carboxylic acid group from another amino acid in the sequence (e.g., Asp or Glu, whose side chains can be protected with an allyl ester) to form a lactam bridge.[1][2] This on-resin cyclization is highly efficient as it minimizes intermolecular side reactions that can occur in solution-phase cyclization.[3] Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better bioavailability compared to their linear counterparts.

-

Synthesis of Branched Peptides: The deprotected ε-amino group serves as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.[4] These structures are widely used in applications such as multiple antigen peptides (MAPs) for vaccine development and as scaffolds for drug delivery.

-

Site-Specific Conjugation: The unique reactivity of the liberated amine on the lysine side chain allows for the site-specific attachment of various moieties, including fluorophores, biotin tags, polyethylene glycol (PEG) chains (PEGylation), or cytotoxic drugs to form antibody-drug conjugates (ADCs).

The Chemistry of Orthogonal Deprotection

The successful application of Fmoc-Lys(OAll)-OH·HCl hinges on the precise and efficient removal of the two protecting groups under distinct conditions.

Fmoc Group Removal

The Fmoc group is removed at each step of the peptide chain elongation using a mild base.

-

Reagent: Typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).

-

Mechanism: Base-induced β-elimination.

-

Conditions: Room temperature, for 5-20 minutes.

Alloc (OAll) Group Removal

The Alloc group is removed via a palladium(0)-catalyzed allylic cleavage.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Scavenger: A nucleophilic scavenger, such as phenylsilane (PhSiH₃), is required to trap the allyl group and prevent side reactions.

-

Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[5][6] Microwave heating can be employed to significantly accelerate the deprotection process.[1][2][7]

The logical workflow for utilizing Fmoc-Lys(OAll)-OH·HCl in the synthesis of a side-chain cyclized peptide is depicted below.

Caption: Logical workflow for on-resin peptide cyclization.

Data Presentation: Comparison of Alloc Deprotection Protocols

The efficiency of Alloc group removal is critical for the overall success of the synthesis. Below is a summary of typical conditions, comparing conventional room temperature methods with microwave-assisted protocols.

| Parameter | Conventional Room Temperature Protocol | Microwave-Assisted Protocol |

| Catalyst | Pd(PPh₃)₄ (0.1 - 0.25 eq.) | Pd(PPh₃)₄ (0.1 - 0.25 eq.) |

| Scavenger | Phenylsilane (PhSiH₃) (15-25 eq.) | Phenylsilane (PhSiH₃) (15-25 eq.) |

| Solvent | Dichloromethane (DCM) or THF | Dichloromethane (DCM) |

| Temperature | Room Temperature | 38-40°C |

| Reaction Time | 1-2 hours, repeated 2-3 times | 5 minutes, repeated 2 times |

| Atmosphere | Often requires inert (Argon) atmosphere | Can be performed under atmospheric conditions |

| Reported Purity | >95% | >98%[1][2] |

Data compiled from multiple sources.[1][2][5][7]

Experimental Protocols

Protocol 1: Microwave-Assisted On-Resin Alloc Deprotection

This protocol is adapted from methodologies that utilize microwave energy to accelerate the palladium-catalyzed deprotection.[1][2][7]

Materials:

-

Peptide-resin containing an Alloc-protected lysine residue.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Phenylsilane (PhSiH₃).

-

Dichloromethane (DCM), anhydrous.

-

Microwave peptide synthesizer or a scientific microwave reactor.

Procedure:

-

Swell the peptide-resin in DCM in a microwave-compatible reaction vessel.

-

Prepare a fresh deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in 2-3 mL of DCM.

-

Drain the DCM from the resin and add the deprotection solution.

-

Irradiate the vessel with microwaves at a controlled temperature of 40°C for 5 minutes.

-

Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

-

To ensure complete deprotection, repeat steps 3-5.

-

After the final wash, the resin can be subjected to a test cleavage and HPLC analysis to confirm the complete removal of the Alloc group, or proceed directly to the next synthetic step (e.g., cyclization or branching).

The experimental workflow for this deprotection is visualized below.

Caption: Experimental workflow for microwave-assisted Alloc deprotection.

Protocol 2: On-Resin Side-Chain to Side-Chain Lactamization

This protocol outlines the cyclization step following the deprotection of both the lysine (from Alloc) and a glutamic acid (from an allyl ester) side chain.

Materials:

-

Deprotected peptide-resin with free ε-amino and γ-carboxyl groups.

-

Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

HOBt (Hydroxybenzotriazole).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

N,N-Dimethylformamide (DMF).

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

Prepare the activation solution. For a 0.1 mmol scale, dissolve PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Drain the DMF from the resin and add the activation solution.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. It is crucial to monitor the reaction for completion using a method like the Kaiser test (to check for free amines).

-

Once the cyclization is complete (negative Kaiser test), drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

-

The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Conclusion

Fmoc-Lys(OAll)-OH·HCl is an invaluable tool in the arsenal of peptide chemists. Its integration into SPPS protocols, facilitated by a robust orthogonal protection strategy, allows for the rational design and synthesis of complex, non-linear peptides. The development of accelerated deprotection methods, such as microwave-assisted protocols, has further enhanced the efficiency and accessibility of these advanced synthetic techniques. For researchers and drug developers, a thorough understanding of the principles and experimental nuances associated with Fmoc-Lys(OAll)-OH·HCl is essential for harnessing its full potential in creating next-generation peptide-based therapeutics and biomaterials.

References

- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. Bot Verification [merel.si]

- 5. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

Fmoc-Lys-OAll.HCl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl). This versatile amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of complex peptides and peptidomimetics in drug discovery and development.

Core Chemical Properties and Structure

This compound is a protected form of the amino acid lysine, featuring an Fmoc group on its alpha-amino group and an allyl ester at the carboxy terminus. The hydrochloride salt form enhances its stability and handling properties.

Chemical Structure

The structure of this compound incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, the lysine backbone, and a C-terminal allyl ester.

Caption: 2D Chemical Structure of this compound

Physicochemical and Spectroscopic Data

Quantitative data for this compound and the closely related Fmoc-L-Lys(Alloc)-OH are summarized below for easy comparison.

| Property | Value | Reference |

| IUPAC Name | (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride | |

| Synonyms | Fmoc-L-Lys-OAll·HCl, N-alpha-Fmoc-L-lysine allyl ester hydrochloride | [1][2] |

| CAS Number | 815619-80-8 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₂O₄·HCl | [1][3] |

| Molecular Weight | 444.96 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

| Solubility | Soluble in DMSO | [4] |

| Melting Point | 85-95°C (for Fmoc-L-Lys(Alloc)-OH) | [5] |

| Optical Rotation | -12.0°± 1.5° (c=1, DMF) (for Fmoc-L-Lys(Alloc)-OH) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, application, and deprotection of this compound are crucial for its effective use in research.

Synthesis of this compound

General Procedure:

-

Esterification: Nα-Fmoc-L-lysine is reacted with allyl alcohol in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and a base (e.g., diisopropylethylamine (DIEA)) in an appropriate organic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Work-up and Purification: The reaction mixture is worked up to remove by-products. The crude product is then purified using column chromatography.

-

Salt Formation: The purified Fmoc-Lys-OAll free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Use in Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This compound is employed as a building block in standard Fmoc-SPPS protocols.

Standard Coupling Cycle:

-

Resin Preparation: The solid support (e.g., Rink amide resin) is swelled in DMF.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the deprotection by-products.

-

Coupling:

-

In a separate vessel, this compound (or another Fmoc-amino acid) is pre-activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-hydroxybenzotriazole) in the presence of a base like DIEA in DMF.

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature.

-

-

Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired sequence.

Cleavage of the C-Terminal Allyl Ester

A key feature of using an allyl ester is its orthogonal deprotection under mild conditions, which leaves other protecting groups like Boc and Trt intact.[6]

Palladium-Catalyzed Deallylation Protocol:

-

Reagent Preparation: A solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is prepared in a suitable solvent. A scavenger, such as phenylsilane (PhSiH₃), morpholine, or N-methylaniline, is also included in the reaction mixture.[6][7] A common solvent system is dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[8]

-

Deprotection Reaction: The peptide-bound resin is treated with the palladium catalyst solution. The reaction is typically carried out at room temperature for 1-3 hours.[9] Microwave-assisted deprotection at 38°C for two 5-minute intervals has been shown to be highly efficient.[6]

-

Washing: After the reaction, the resin is washed thoroughly with DCM and DMF to remove the palladium catalyst and scavenger by-products.[9] A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can aid in removing trace metal ions.[8]

-

Further Reactions: The deprotected C-terminal carboxyl group is then available for subsequent reactions, such as cyclization or fragment condensation.

Logical and Experimental Workflows

The following diagrams illustrate the chemical structure and the experimental workflow for the application of this compound in peptide synthesis.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for SPPS using this compound.

This guide provides essential technical information for the effective utilization of this compound in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [bapeks.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-L-Lys(Alloc)-OH | Matrix Innovation [matrix-innovation.com]

- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. biotage.com [biotage.com]

Fmoc-Lys-OAll.HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Lys-OAll.HCl, a key building block in modern peptide synthesis and drug development. It details its chemical properties, applications, and a representative experimental workflow for its use.

Core Compound Data

Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine allyl ester hydrochloride (this compound) is a protected amino acid derivative essential for the synthesis of peptides. The Fmoc group provides temporary protection of the alpha-amino group, while the allyl ester protects the carboxylic acid. This strategic protection allows for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS).

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| Molecular Formula | C₂₄H₂₈N₂O₄·HCl | [1][][3] |

| Molecular Weight | 444.96 g/mol | [1][][3] |

| CAS Number | 815619-80-8 | [1][][4] |

| Appearance | White to off-white crystalline powder | [1][][5] |

| Purity | ≥99% (HPLC) | [1][][5] |

| Storage Conditions | 0-8 °C, stored under an inert atmosphere | [1][6] |

Key Applications in Research and Development

This compound is a versatile reagent with significant applications in several areas of biochemical and pharmaceutical research:

-

Peptide Synthesis : It serves as a fundamental building block in the assembly of complex peptide sequences. The orthogonally protected functional groups allow for precise control during the synthetic process, which is critical for creating peptides with specific biological activities.[1][5]

-

Drug Development : In medicinal chemistry, this compound is instrumental in the development of peptide-based therapeutics. Its use facilitates the creation of novel drug candidates with enhanced efficacy and targeting capabilities.[1][5]

-

Drug Delivery Systems : Researchers are exploring its use in the formulation of advanced drug delivery systems. The unique properties of peptides synthesized with this building block can improve the targeted delivery of therapeutic agents, potentially reducing side effects.[5]

-

Bioconjugation : The reactive nature of the allyl ester makes it suitable for various bioconjugation applications, enabling the linking of peptides to other molecules of interest.[1][5]

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of an Fmoc-Lys(OAll)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

-

This compound

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma) or Hydroxybenzotriazole (HOBt)

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the deprotected Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vial, this compound is dissolved in DMF.

-

The coupling reagents (e.g., HBTU, DIPEA) are added to activate the carboxylic acid of the this compound.

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of incorporating this compound in SPPS and the relationships between its protecting groups.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Protecting group strategy for this compound.

References

Synthesis and Preparation of Fmoc-Lys-OAll.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The Nα-Fmoc protecting group provides temporary protection of the alpha-amino group, which can be readily cleaved under mild basic conditions. The allyl ester serves as a protecting group for the C-terminal carboxylic acid, offering an orthogonal protection strategy as it can be selectively removed under specific conditions, typically involving a palladium catalyst, without affecting other common protecting groups. The hydrochloride salt form enhances the stability and handling of the compound. This guide details a common synthetic route starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | White solid |

| Fmoc-Lys(Boc)-OAll | C₃₀H₃₈N₂O₆ | 522.63 | Colorless oil or white solid |

| This compound | C₂₄H₂₉ClN₂O₄ | 444.96 | White crystalline powder[][2] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield |

| Allyl Esterification | Allyl bromide, DIPEA | DMF | 16 hours | >90% |

| Boc Deprotection & HCl Salt Formation | TFA/DCM, HCl in Dioxane | DCM, Dioxane | 2 hours (deprotection) | Quantitative |

Table 3: Characterization Data for this compound

| Analysis | Specification |

| Purity (HPLC) | ≥ 99%[][2] |

| Storage Conditions | 2-8 °C[] |

Experimental Protocols

The synthesis of this compound is typically performed in a two-step process starting from Fmoc-Lys(Boc)-OH. The first step involves the esterification of the carboxylic acid with allyl bromide, followed by the deprotection of the ε-amino group and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine allyl ester (Fmoc-Lys(Boc)-OAll)

This procedure details the esterification of the carboxylic acid of Fmoc-Lys(Boc)-OH with allyl bromide.

Materials:

-

Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)

-

Allyl bromide

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve Nα-Fmoc-Nε-Boc-L-lysine (1.0 eq.) in anhydrous DMF.

-

To the stirred solution, add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Add allyl bromide (1.5 eq.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Fmoc-Lys(Boc)-OAll, often obtained as a colorless oil or white solid, can be used in the next step without further purification if the purity is deemed sufficient by TLC or HPLC analysis.

Step 2: Synthesis of Nα-Fmoc-L-lysine allyl ester hydrochloride (this compound)

This procedure describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.

Materials:

-

Nα-Fmoc-Nε-Boc-L-lysine allyl ester (Fmoc-Lys(Boc)-OAll)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Hydrochloric acid solution in dioxane (e.g., 4 M)

-

Diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude Fmoc-Lys(Boc)-OAll from Step 1 in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 2 hours to ensure complete removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the resulting residue in a minimal amount of DCM.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in dioxane (1.1 eq.) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white crystalline powder.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices and to characterize the final product thoroughly to ensure its purity and identity before use in peptide synthesis.

References

The Allyl Protecting Group in Fmoc-Lys-OAll.HCl: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex peptides. Among these, Fmoc-Lys-OAll.HCl stands out as a valuable building block, primarily due to the unique role of its allyl protecting group. This in-depth technical guide explores the core functionalities of the allyl group in this context, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective application in peptide synthesis and drug development.

The allyl group in this compound serves as a protecting group for the C-terminal carboxylic acid of the lysine residue. Its primary advantage lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which shields the α-amino group.[1][2] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the C-terminal carboxyl group while the N-terminal Fmoc group and any acid-labile side-chain protecting groups remain intact.[3][4] This selective cleavage is crucial for advanced peptide modification strategies, including on-resin cyclization to form lactam bridges, side-chain modifications, and the synthesis of branched peptides.[3][5]

The removal of the allyl group is typically achieved under mild conditions through palladium(0)-catalyzed allylic cleavage.[6][7] This process involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger.[8] This method is compatible with most standard solid-phase peptide synthesis (SPPS) conditions and does not damage sensitive amino acid residues.[4]

Data Presentation: Quantitative Analysis of Allyl Deprotection

The efficiency of allyl group removal can be influenced by the choice of palladium catalyst, scavenger, solvent, and reaction conditions. Below is a summary of quantitative data from various deprotection protocols.

| Protocol | Catalyst | Scavenger | Solvent | Time | Yield/Purity | Reference |

| Standard Protocol | Pd(PPh₃)₄ | Phenylsilane | DCM | 2h | >95% | [5] |

| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min | >98% | [5] |

| Air-Stable Catalyst | Pd(PPh₃)₂Cl₂ | Meldrum's acid/TES-H | Not specified | Not specified | High yields | [9] |

| Automated SPPS | Pd(PPh₃)₄ | N-methylmorpholine/Acetic Acid | Chloroform | 2h | Not specified | [4] |

Experimental Protocols

Protocol 1: Standard Allyl Deprotection on Solid Support

This protocol describes the conventional method for removing the allyl protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin with C-terminal allyl protection

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Drain the solvent.

-

Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add phenylsilane (20 equivalents) to the catalyst solution.

-

Add the deprotection solution to the resin and shake gently for 2 hours at room temperature.

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x).

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Microwave-Assisted Allyl Deprotection

This protocol utilizes microwave irradiation to accelerate the deprotection reaction.

Materials:

-

Peptide-resin with C-terminal allyl protection

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Microwave peptide synthesizer

Procedure:

-

Place the peptide-resin in a microwave-compatible reaction vessel.

-

Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (20 equivalents) in DMF.

-

Subject the mixture to microwave irradiation for 5 minutes at a controlled temperature (e.g., 38°C).[5]

-

Drain the reaction mixture.

-

Repeat the microwave irradiation step one more time for 5 minutes with a fresh deprotection solution.

-

Wash the resin extensively with DMF and DCM.

-

Analyze a cleaved sample by HPLC and mass spectrometry to verify complete removal of the allyl group.

Visualizations

Experimental Workflow for SPPS using this compound

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound for C-terminal functionalization.

Mechanism of Palladium-Catalyzed Allyl Deprotection

Caption: The catalytic cycle for the deprotection of a C-terminal allyl ester using a palladium(0) catalyst and a nucleophilic scavenger.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. biotage.com [biotage.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Fmoc Deprotection of Lysine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes in the synthesis of complex peptides. For lysine residues, the protection of the ε-amino group is critical to prevent unwanted side-chain reactions and peptide branching. This technical guide provides an in-depth exploration of the Fmoc deprotection process as it pertains to lysine derivatives, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying chemical principles and workflows.

The Core Mechanism: A Base-Mediated Elimination

The removal of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine. The reaction proceeds via a β-elimination mechanism. First, the base abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by the elimination of the dibenzofulvene (DBF) molecule and the release of the free amine as a carbamate, which subsequently decarboxylates to yield the deprotected primary amine.

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Standard Deprotection Protocols for Lysine Derivatives

The most common lysine derivative used in Fmoc-based SPPS is Fmoc-Lys(Boc)-OH, where the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality allows for the selective removal of the Nα-Fmoc group while the Lys(Boc) side chain remains protected.

Quantitative Comparison of Standard Deprotection Conditions

| Parameter | Condition 1: Standard Piperidine | Condition 2: DBU/Piperidine |

| Reagent | 20% (v/v) Piperidine in DMF | 2% DBU, 2% Piperidine in DMF |

| Reaction Time | 2 x 5-10 minutes | 2 x 2-5 minutes |

| Typical Application | Routine SPPS | Fast or difficult sequences |

| Reference | [2] | [2] |

Detailed Experimental Protocol: Standard Fmoc Deprotection of Resin-Bound Peptide

This protocol outlines the manual deprotection of an Fmoc-protected amino acid, such as lysine, on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 2-3 minutes at room temperature.[2]

-

Filtration: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 5-7 minutes.[3]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Monitoring (Optional): The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV spectroscopy of the filtrate to detect the dibenzofulvene-piperidine adduct.

Caption: A typical workflow for Fmoc deprotection in SPPS.

Orthogonal Deprotection Strategies for Lysine Side Chains

In addition to the standard Fmoc-Lys(Boc)-OH, other lysine derivatives with orthogonal side-chain protecting groups are employed for more complex peptide modifications, such as cyclization, branching, or labeling.[1]

| Lysine Derivative | Side-Chain Protecting Group | Deprotection Reagent | Reference |

| Fmoc-Lys(Mtt)-OH | Methyltrityl (Mtt) | 1% TFA in DCM | [4] |

| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | [1] |

| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(PPh3)4 / Phenylsilane in DCM | [1] |

The use of these derivatives allows for the selective deprotection of the lysine side chain while the N-terminus and other side chains remain protected, enabling site-specific modifications.

Potential Side Reactions During Fmoc Deprotection

While generally efficient, the basic conditions of Fmoc deprotection can lead to undesirable side reactions, particularly with certain amino acid sequences.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptide impurities.[5]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.

-

Racemization: C-terminal cysteine residues are particularly prone to racemization under basic conditions.[5]

The choice of base and the duration of the deprotection step can influence the extent of these side reactions. For sensitive sequences, using a weaker base or additives like 1-hydroxybenzotriazole (HOBt) can mitigate these issues.[5]

Caption: Potential side reactions during base-mediated Fmoc deprotection.

Alternatives to Piperidine

Concerns over the toxicity and potential for side reactions with piperidine have led to the exploration of alternative bases for Fmoc deprotection.

| Alternative Base | Concentration in DMF | Key Advantages | Reference |

| Piperazine | 10% (w/v) | Reduced aspartimide formation | [5][6] |

| 4-Methylpiperidine | 20% (v/v) | Similar efficiency to piperidine, sometimes faster | [6][7] |

| DBU | 2% (v/v) | Very fast deprotection, often used with an additive | [2] |

Recent research has also explored novel, non-basic deprotection methods, such as hydrogenolysis under mildly acidic conditions, for sensitive peptides containing electrophilic groups that are incompatible with traditional basic deprotection.[8][9][10]

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of Nα-Fmoc-L-lysine allyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll·HCl). The information presented herein is crucial for ensuring the integrity and purity of this reagent in research and development applications, particularly in peptide synthesis and the development of peptide-based therapeutics.

Chemical Identity and Properties

Nα-Fmoc-L-lysine allyl ester hydrochloride is a derivative of the amino acid L-lysine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is functionalized as an allyl ester. The compound is supplied as a hydrochloride salt, which generally enhances its solubility and stability as a solid.

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride |

| Synonyms | Fmoc-L-Lys-OAll·HCl, Fmoc-Lys-OAll·HCl |

| CAS Number | 815619-80-8 |

| Molecular Formula | C₂₄H₂₈N₂O₄·HCl |

| Molecular Weight | 444.95 g/mol |

| Appearance | White to off-white crystalline powder |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of Fmoc-Lys-OAll·HCl. The following conditions are recommended based on supplier data sheets and general knowledge of similar compounds.

Solid-State Storage

For long-term storage, the solid material should be kept in a cool, dry, and dark environment.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[1][2] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |

| Light | Protect from light | The Fmoc group can be susceptible to photodegradation. |

| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis of the allyl ester and potential degradation of the Fmoc group. |

Solution Storage

Solutions of Fmoc-Lys-OAll·HCl are significantly less stable than the solid material and should be prepared fresh whenever possible. If storage is necessary, the following conditions are advised:

| Solvent | Temperature | Maximum Storage Duration |

| Dimethylformamide (DMF) | -20 °C | ≤ 1 week (in a tightly sealed container) |

| Dichloromethane (DCM) | -20 °C | ≤ 1 week (in a tightly sealed container) |

Note: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot solutions into single-use volumes.

Stability Profile and Potential Degradation Pathways

The stability of Fmoc-Lys-OAll·HCl is influenced by the lability of its key functional groups: the Fmoc protecting group and the allyl ester. Degradation can occur under various conditions, including exposure to bases, acids, heat, and light.

Chemical Stability

Base-Catalyzed Degradation: The Fmoc group is notoriously labile to basic conditions, which is the basis for its removal in solid-phase peptide synthesis (SPPS). The primary degradation pathway involves the deprotection of the α-amino group. The allyl ester is also susceptible to base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Degradation: While the Fmoc group is generally stable to acidic conditions, the allyl ester can undergo hydrolysis, particularly in the presence of strong acids and water.

Oxidative Degradation: The lysine side chain and the fluorenyl ring system may be susceptible to oxidation, especially if exposed to atmospheric oxygen over extended periods or in the presence of oxidizing agents.

Thermal and Photolytic Stability

Thermal Degradation: Elevated temperatures can accelerate both the hydrolysis of the allyl ester and the degradation of the Fmoc group.

Photodegradation: The fluorenyl moiety of the Fmoc group is chromophoric and can absorb UV light, leading to photolytic cleavage or other side reactions.

The logical relationship of factors affecting the stability of Fmoc-Lys-OAll·HCl is illustrated in the following diagram:

Caption: Relationship between environmental conditions and degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of Fmoc-Lys-OAll·HCl and for identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed to generate potential degradation products.[3][4]

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies on this compound.

Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating reversed-phase HPLC method. This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7]

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm (for the Fmoc group) |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Summary of Potential Degradation Products

Based on the known reactivity of the functional groups, the following are potential degradation products that may be observed during stability studies:

| Degradation Product | Formation Pathway |

| Nα-Fmoc-L-lysine | Hydrolysis of the allyl ester |

| L-lysine allyl ester | Deprotection of the Fmoc group |

| Dibenzofulvene | Byproduct of Fmoc deprotection |

| L-lysine | Hydrolysis of the allyl ester and deprotection of the Fmoc group |

| Oxidized derivatives | Oxidation of the lysine side chain or fluorenyl ring |

Conclusion

The stability of Nα-Fmoc-L-lysine allyl ester hydrochloride is paramount for its successful application in research and development. As a solid, the compound is relatively stable when stored at 0-8 °C under an inert atmosphere and protected from light and moisture. In solution, it is significantly less stable and should be used shortly after preparation. The primary degradation pathways include base-catalyzed deprotection of the Fmoc group and hydrolysis of the allyl ester under both acidic and basic conditions. A validated stability-indicating HPLC method is essential for monitoring the purity of the compound and ensuring the reliability of experimental results. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Fmoc-Lys-OAll.HCl: A Versatile Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise control over the architecture of therapeutic molecules is paramount. Peptides, with their high specificity and biological activity, represent a significant class of pharmaceuticals. The chemical synthesis of complex peptides, however, requires a sophisticated toolbox of orthogonally protected amino acids. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl) and its close derivative, Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH), have emerged as powerful tools. The key to their utility lies in the orthogonal nature of the Fmoc and the allyl/Alloc protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), while the allyl ester or the Alloc group on the lysine side chain can be selectively removed under mild conditions using a palladium(0) catalyst.[1] This unique feature allows for the selective modification of the lysine side chain, enabling the synthesis of branched peptides, cyclic peptides, and the attachment of various moieties for drug delivery and targeting. This technical guide provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Applications in Medicinal Chemistry

The unique chemical properties of Fmoc-Lys(Alloc)-OH make it a valuable reagent for several advanced applications in medicinal chemistry.

Synthesis of Branched and Asymmetric Peptides

The ability to selectively deprotect the ε-amino group of a lysine residue on a solid support opens the door to the synthesis of branched and asymmetric peptides. This is particularly relevant for creating novel therapeutic peptides, such as vaccine candidates, enzyme inhibitors, and multiple antigenic peptides (MAPs). By incorporating Fmoc-Lys(Alloc)-OH into a peptide sequence, the main chain can be elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequently, the Alloc group can be removed, and a second peptide chain can be synthesized on the lysine side chain.

Quantitative Data for Branched Peptide Synthesis

| Peptide Description | Synthesis Method | Purity | Reference |

| Lactoferricin-lactoferrampin antimicrobial peptide | Microwave-enhanced SPPS | 77% | [2] |

| Histone H2B-1A fragment conjugated to a ubiquitin fragment | Microwave-enhanced SPPS | 75% | [2] |

| Tetra-branched antifreeze peptide analogue | Microwave-enhanced SPPS | 71% | [2] |

Experimental Protocol: Synthesis of a Branched Peptide

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

First Peptide Chain Synthesis: Synthesize the main peptide chain using standard Fmoc-SPPS protocols. Incorporate Fmoc-Lys(Alloc)-OH at the desired branching point.

-

Alloc Group Deprotection:

-

Wash the resin with dichloromethane (DCM).

-

Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents) in a mixture of chloroform, acetic acid, and N-methylmorpholine (37:2:1).

-

Add the palladium catalyst solution to the resin and shake for 2-3 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Wash the resin extensively with DMF, DCM, and a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues.

-

-

Second Peptide Chain Synthesis: Synthesize the branch peptide chain on the now-free ε-amino group of the lysine residue using Fmoc-SPPS.

-

Cleavage and Deprotection: Cleave the branched peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Fmoc-Lys(Alloc)-OH is instrumental in the synthesis of side-chain to side-chain cyclized peptides. By incorporating Fmoc-Lys(Alloc)-OH and another amino acid with a selectively removable protecting group on its side chain (e.g., Fmoc-Asp(OAll)-OH), a lactam bridge can be formed on the solid support.

Experimental Protocol: On-Resin Side-Chain to Side-Chain Cyclization

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH and another orthogonally protected amino acid (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.

-

Selective Side-Chain Deprotection:

-

Remove the Alloc and OAll protecting groups simultaneously using a palladium(0) catalyst as described for branched peptide synthesis.

-

Wash the resin thoroughly to remove the catalyst.

-

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to the resin.

-

Allow the cyclization reaction to proceed for several hours at room temperature.

-

Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

-

-

Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.

Application in Antibody-Drug Conjugates (ADCs)

While direct protocols for this compound in ADC synthesis are not extensively detailed in the public domain, its utility can be inferred from its chemical properties. The selectively deprotected lysine side chain can serve as an attachment point for a bifunctional linker, which in turn is connected to a cytotoxic drug. This allows for the site-specific conjugation of drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.

Drug Delivery Systems

The lysine side chain, after deprotection of the Alloc group, can be functionalized with various moieties to create sophisticated drug delivery systems. This can include the attachment of:

-

Solubilizing agents: such as polyethylene glycol (PEG) to improve the pharmacokinetic profile of a peptide drug.

-

Targeting ligands: to direct the peptide to specific cells or tissues.

-

The drug molecule itself: creating a peptide-drug conjugate.

This versatility allows for the fine-tuning of the properties of peptide-based therapeutics.

Palladium-Catalyzed Alloc Deprotection: Mechanism and Protocol

The cornerstone of the utility of Fmoc-Lys(Alloc)-OH is the selective removal of the Alloc group. This is typically achieved through a palladium(0)-catalyzed reaction.

Mechanism of Alloc Deprotection

The reaction proceeds through a π-allyl palladium complex intermediate. The palladium(0) catalyst inserts into the allyl-oxygen bond. A scavenger, such as a mild nucleophile, then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected amine.

Detailed Experimental Protocol for Alloc Deprotection

-

Materials:

-

Peptidyl-resin containing the Alloc-protected lysine.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Solvent system: Chloroform/Acetic Acid/N-Methylmorpholine (37:2:1 v/v/v).

-

Inert gas (Argon or Nitrogen).

-

-

Procedure:

-

Wash the peptidyl-resin with DCM and then with the solvent system without the catalyst.

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.25 to 0.5 equivalents relative to the resin substitution) in the solvent system.

-

Add the catalyst solution to the resin.

-

Gently agitate the mixture under an inert atmosphere for 2-3 hours at room temperature.

-

Wash the resin thoroughly with the reaction solvent, followed by DMF.

-

To ensure complete removal of the palladium catalyst, wash the resin with a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate in DMF).

-

Finally, wash the resin with DMF and DCM and proceed with the next synthetic step.

-

Conclusion

This compound and its derivatives are indispensable tools in modern medicinal chemistry. Their ability to facilitate the synthesis of complex peptide architectures through orthogonal protection strategies is crucial for the development of next-generation therapeutics. From creating branched peptides for vaccines to enabling the site-specific conjugation of drugs in ADCs, the applications are vast and continue to expand. The reliable and mild conditions for the selective deprotection of the lysine side chain make these building blocks highly attractive for both academic research and industrial drug development. As the demand for more sophisticated and targeted therapies grows, the importance of versatile reagents like this compound will undoubtedly continue to increase.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-L-Lys(Alloc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides. Its utility lies in the allyloxycarbonyl (Alloc) protecting group on the epsilon amine of the lysine side chain. This group is orthogonal to the acid-labile side-chain protecting groups (like tBu) and the base-labile N-α-Fmoc group commonly used in Fmoc-based SPPS.[1] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications such as branching for the synthesis of multi-antigenic peptides (MAPs), cyclization, or the attachment of labels and other moieties.[2]

This document provides a detailed, step-by-step guide for the effective use of Fmoc-Lys(Alloc)-OH in SPPS, including protocols for coupling, selective Alloc deprotection, and subsequent modification, along with quantitative data and visual workflows.

I. General Workflow for SPPS using Fmoc-Lys(Alloc)-OH

The overall process follows the standard Fmoc-SPPS cycle. The key distinction is the inclusion of a selective deprotection step for the Alloc group at the desired point in the synthesis.

Caption: General SPPS workflow incorporating Fmoc-Lys(Alloc)-OH.

II. Experimental Protocols

A. Standard Fmoc-SPPS Cycle

These are the foundational steps for elongating the peptide chain.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected fragments). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus.[3]

-

Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical wash cycle is 3-5 times with DMF, followed by 3-5 times with DCM, and finally 3-5 times with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Lys(Alloc)-OH) to the deprotected N-terminus. Use a 3-5 fold excess of the amino acid and a suitable coupling agent.[4] The reaction is typically monitored for completion using a colorimetric test (e.g., Kaiser test).

-

Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

B. Protocol for Selective Alloc Group Deprotection

The Alloc group is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage. Its removal is typically achieved using a palladium(0) catalyst.[5] A metal-free alternative has also been developed.[6]

Method 1: Palladium-Catalyzed Deprotection

This is the most common method for Alloc group removal.[5]

Caption: Workflow for Palladium-catalyzed Alloc deprotection.

Detailed Steps:

-

Wash the peptidyl-resin 3 times with DCM.[3]

-

Prepare the deprotection solution. Two common cocktails are:

-

Option A (Phenylsilane Scavenger): Dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.5 equivalents based on resin loading) and phenylsilane (20 equivalents) in DCM.[3][7]

-

Option B (Morpholine/AcOH Scavenger): Dissolve Pd(PPh₃)₄ (3 equivalents) in a mixture of CHCl₃/AcOH/N-methylmorpholine (NMM) (37:2:1 v/v/v).[5]

-

-

Add the freshly prepared solution to the resin.

-

Agitate the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) for a specified duration. The reaction time can vary from 20 minutes to 2 hours.[3][5]

-

The treatment can be repeated to ensure complete deprotection.[3]

-

Thoroughly wash the resin with DCM (3-5 times) and then DMF (3-5 times) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can help scavenge residual palladium.[7]

Method 2: Metal-Free Deprotection

A more sustainable approach involves the use of iodine and water.[6]

-

Prepare a solution of iodine (I₂) and water in a green solvent mixture like PolarClean/ethyl acetate.

-

Add the solution to the peptidyl-resin.

-

Incubate the mixture. For example, exposing the resin to I₂/H₂O (1:2) in MeCN for 4 hours at 60°C has been shown to be effective, though optimization in greener solvents is recommended.[6]

-

After the reaction is complete, wash the resin thoroughly with the solvent system, followed by DCM and DMF.

C. Post-Deprotection Modification

Once the lysine ε-amine is deprotected, it is available for further reactions:

-

Branched Peptide Synthesis: The free amine can serve as an anchor point to initiate the synthesis of a new peptide chain. Simply continue with the standard Fmoc-SPPS cycle (Fmoc deprotection of the main chain should have been done prior to this step if the branch is at the N-terminus), coupling the first amino acid of the branch to the lysine side chain.

-

Cyclization: The deprotected side chain can be reacted with an activated C-terminus or another side chain to form a cyclic peptide.

-

Labeling: A fluorophore, biotin, or other reporter molecule can be coupled to the free amine using standard bioconjugation techniques.

III. Data Presentation

Table 1: Reagent Quantities for Alloc Deprotection (Palladium-Catalyzed)

| Reagent | Equivalents (relative to resin loading) | Solvent System | Typical Reaction Time | Reference |

| Pd(PPh₃)₄ | 0.1 - 0.5 | DCM | 20 - 60 min | [3][7] |

| Phenylsilane | 20 | DCM | 20 - 60 min | [3][7] |

| Pd(PPh₃)₄ | 3 | CHCl₃/AcOH/NMM (37:2:1) | 2 hours | [5] |

Table 2: Standard Fmoc-SPPS Coupling and Deprotection Parameters

| Step | Reagent | Concentration / Equivalents | Typical Duration |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |

| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 eq. | 1 - 2 hours |

| Coupling Agent (e.g., HBTU/HATU) | 3 - 5 eq. | 1 - 2 hours | |

| Base (e.g., DIEA/Collidine) | 6 - 10 eq. | 1 - 2 hours | |

| Final Cleavage | Trifluoroacetic Acid (TFA) | 95% (with scavengers) | 2 - 4 hours |

Note: The exact equivalents, reaction times, and choice of coupling agents may need to be optimized based on the specific peptide sequence and the scale of the synthesis.

IV. Conclusion

Fmoc-Lys(Alloc)-OH is an invaluable tool for advanced peptide synthesis, enabling the creation of complex architectures through its orthogonal protecting group strategy. The selective deprotection of the Alloc group, primarily through palladium-catalyzed methods, provides a reliable route for on-resin side-chain modification. By following the detailed protocols outlined in these application notes, researchers can effectively incorporate this versatile building block into their SPPS workflows to achieve their desired peptide products.

References

- 1. peptide.com [peptide.com]

- 2. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Bot Verification [merel.si]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Allyl Deprotection of Peptides on Solid Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc/tBu and Boc/Bn strategies. This orthogonality allows for the selective deprotection of amino acid side chains on the solid support, enabling the synthesis of complex peptides such as cyclic peptides, branched peptides, and post-translationally modified peptides. The removal of the Alloc group is most commonly achieved through palladium(0)-catalyzed allyl transfer to a scavenger nucleophile.

These application notes provide detailed protocols for the palladium-catalyzed deprotection of Alloc-protected peptides on solid support. We will cover the classical batch deprotection method, an automated protocol, a rapid microwave-assisted method, and a recently developed metal-free alternative. Quantitative data from various studies are summarized to facilitate the selection of the most suitable method for your specific application.

Mechanism of Palladium-Catalyzed Alloc Deprotection

The deprotection of the Alloc group is a catalytic process initiated by the coordination of a palladium(0) complex to the allyl group's double bond. This is followed by oxidative addition to form a π-allyl palladium(II) complex. The carbamate anion is released and subsequently decarboxylates to yield the free amine. The π-allyl palladium(II) complex then reacts with a scavenger, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.

Figure 1: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Experimental Workflow

The general workflow for the on-resin allyl deprotection of a peptide is outlined below. This process involves swelling the resin, performing the deprotection reaction, and thoroughly washing the resin to remove the catalyst and byproducts before proceeding with subsequent synthesis steps.

Application Note: A Robust Protocol for the On-Resin Cleavage of Allyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of allyl esters as protecting groups for carboxylic acids is a cornerstone of modern solid-phase peptide synthesis (SPPS) and organic synthesis. Their stability to a wide range of reaction conditions, coupled with their selective removal under mild, palladium-catalyzed conditions, makes them an invaluable tool for the synthesis of complex peptides and other organic molecules. This application note provides a detailed protocol for the efficient on-resin cleavage of allyl esters, a critical step in many synthetic strategies, including on-resin cyclization of peptides.[1] The protocol described herein utilizes a palladium(0) catalyst in the presence of a scavenger to ensure high-yield removal of the allyl group while minimizing side reactions.

Mechanism of Cleavage

The cleavage of allyl esters is typically achieved through a palladium(0)-catalyzed process. The mechanism involves the formation of a π-allyl palladium complex, which is then captured by a nucleophilic scavenger. This process regenerates the palladium(0) catalyst, allowing it to participate in subsequent cleavage cycles.[2] The choice of scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected carboxylate or other nucleophilic residues on the resin-bound substrate.

Experimental Protocols

This section details two optimized protocols for the on-resin cleavage of allyl esters. Protocol A describes a widely used method employing Tetrakis(triphenylphosphine)palladium(0) and phenylsilane. Protocol B presents an alternative method using an air-stable palladium catalyst and a different scavenger system, which can be advantageous in certain applications.[3]

Materials and Reagents

-

Resin-bound substrate with an allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

or Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Meldrum's acid (MA), and Triethylsilane (TES-H)[3]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Protocol A: Cleavage using Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane

This protocol is a standard and effective method for the on-resin cleavage of allyl esters.

Procedure:

-

Resin Swelling: Swell the resin-bound substrate (1 equivalent) in dry DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.

-

Solvent Exchange: Drain the DCM and wash the resin with dry DMF (3 x 10 mL/g of resin).

-

Deprotection Cocktail Preparation: In a separate flask, prepare the deprotection cocktail. For every 1 equivalent of substrate on the resin, add Pd(PPh₃)₄ (0.1-0.2 equivalents) and phenylsilane (5-20 equivalents) to dry DMF (10 mL/g of resin).[4][5] Mix until the catalyst is fully dissolved.

-

Cleavage Reaction: Add the deprotection cocktail to the swollen resin. Seal the vessel and shake or agitate with a bubbler at room temperature for 1-2 hours. The reaction is typically performed in the dark to minimize light-induced side reactions.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by HPLC or LC-MS.

-

Washing: Once the reaction is complete, drain the deprotection cocktail and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and DMF (3 x 10 mL/g). A final wash with 0.5% DIPEA in DMF can be performed to scavenge any remaining palladium catalyst.[1]

-

Post-Cleavage Processing: The resin is now ready for the next synthetic step, such as on-resin cyclization or cleavage from the resin.

Protocol B: Cleavage using an Air-Stable Palladium Catalyst

This protocol utilizes an air-stable Pd(II) precatalyst that is reduced in situ, offering greater convenience.[3]

Procedure:

-

Resin Swelling: Swell the resin-bound substrate (1 equivalent) in DMF (10 mL/g of resin) for 30 minutes.

-

Scavenger Solution Preparation: In a separate vial, prepare a scavenger solution by dissolving Meldrum's acid (3 equivalents) and triethylsilane (3 equivalents) in DMF. Add DIPEA (3 equivalents) to this solution.[8]

-

Catalyst Solution Preparation: In another vial, prepare a solution of Pd(PPh₃)₂Cl₂ (0.2 equivalents) in DMF.[3]

-

Cleavage Reaction: Add the scavenger solution to the swollen resin, followed by the catalyst solution. Shake the mixture at room temperature for 10-30 minutes.[3][8]

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g).

-

Further Steps: The resin can now be used for subsequent reactions.

Data Presentation

The following table summarizes quantitative data for different on-resin allyl ester cleavage protocols, providing a comparison of their efficiencies.

| Catalyst System | Scavenger(s) | Equivalents (Cat./Scav.) | Solvent | Time | Yield/Purity | Reference |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.1 / 5 | DMF | 16 h | - | [4] |

| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | - / 40 | - | 40 min | Quantitative | [5] |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid, Triethylsilane (TES-H) | 0.2 / 3 (each) | DMF | 10 min | High Yield | [3] |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | - | CH₂Cl₂ | 2 x 1 h | - | [9] |

| Pd(PPh₃)₄ | Formic acid, Diethylamine | - / 10 (each) | THF | Overnight | - | [1] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the on-resin cleavage of allyl esters.

Caption: Experimental workflow for on-resin cleavage of allyl esters.

Caption: Simplified mechanism of palladium-catalyzed allyl ester cleavage.

The on-resin cleavage of allyl esters is a reliable and efficient method for the deprotection of carboxylic acids in solid-phase synthesis. The protocols outlined in this application note, utilizing either the classic Pd(PPh₃)₄/phenylsilane system or a more convenient air-stable palladium catalyst, provide researchers with robust options to achieve high-yield deprotection. Careful selection of the catalyst, scavenger, and reaction conditions is paramount to ensure the success of this critical synthetic transformation.

References

- 1. peptide.com [peptide.com]

- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 3. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 7. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-Lys-OAll.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction